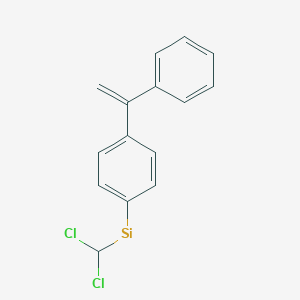
1-(4-Dichloromethylsilylphenyl)-1-phenylethylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Dichloromethyl)[4-(1-phenylethenyl)phenyl]silane is a chemical compound known for its unique structure and properties It is composed of a dichloromethyl group attached to a silane moiety, which is further connected to a phenyl ring substituted with a 1-phenylethenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Dichloromethyl)[4-(1-phenylethenyl)phenyl]silane typically involves the reaction of dichloromethylsilane with 4-(1-phenylethenyl)phenyl magnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of (Dichloromethyl)[4-(1-phenylethenyl)phenyl]silane may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems can be employed to achieve efficient production. The use of high-purity reagents and stringent control of reaction parameters are crucial to obtaining a high-quality product.
化学反应分析
Types of Reactions
(Dichloromethyl)[4-(1-phenylethenyl)phenyl]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Methyl-substituted silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
(Dichloromethyl)[4-(1-phenylethenyl)phenyl]silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be utilized in the development of bioactive molecules and drug candidates.
Industry: Used in the production of advanced materials, including coatings, adhesives, and sealants.
作用机制
The mechanism of action of (Dichloromethyl)[4-(1-phenylethenyl)phenyl]silane involves its interaction with specific molecular targets. The dichloromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially modulating their activity and function. The phenyl and 1-phenylethenyl groups contribute to the compound’s overall reactivity and specificity.
相似化合物的比较
Similar Compounds
- (Chloromethyl)[4-(1-phenylethenyl)phenyl]silane
- (Dibromomethyl)[4-(1-phenylethenyl)phenyl]silane
- (Methyl)[4-(1-phenylethenyl)phenyl]silane
Uniqueness
(Dichloromethyl)[4-(1-phenylethenyl)phenyl]silane is unique due to the presence of the dichloromethyl group, which imparts distinct reactivity compared to its analogs. The combination of the dichloromethyl group with the 1-phenylethenyl-substituted phenyl ring enhances its versatility in various chemical transformations and applications.
属性
分子式 |
C15H12Cl2Si |
|---|---|
分子量 |
291.2 g/mol |
InChI |
InChI=1S/C15H12Cl2Si/c1-11(12-5-3-2-4-6-12)13-7-9-14(10-8-13)18-15(16)17/h2-10,15H,1H2 |
InChI 键 |
AQAXWHAISBZYLU-UHFFFAOYSA-N |
规范 SMILES |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)[Si]C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12589923.png)

![N-cyclohexyl-N-methyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12589930.png)
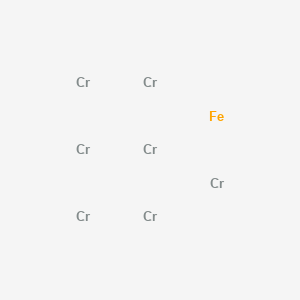
![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol](/img/structure/B12589941.png)
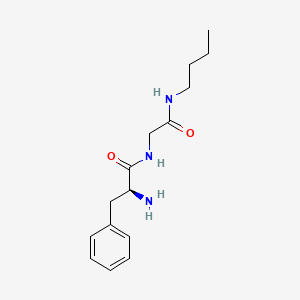
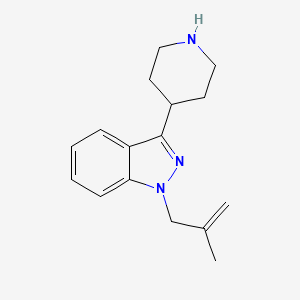
![Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl-](/img/structure/B12589970.png)

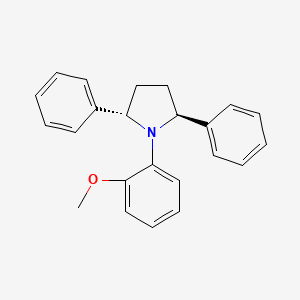
![N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12589999.png)
![N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(propan-2-yl)phenyl]urea](/img/structure/B12590000.png)

![N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide](/img/structure/B12590012.png)
